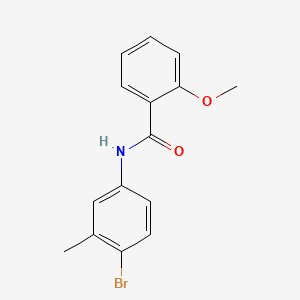

N-(4-bromo-3-methylphenyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-10-9-11(7-8-13(10)16)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJGBNVYZLWLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-methoxybenzamide can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-methylaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired benzamide product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-methoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, in antibacterial studies, it may inhibit the activity of certain enzymes essential for bacterial survival. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-bromo-3-methylphenyl)-2-methoxybenzamide with analogs sharing the benzamide scaffold, focusing on structural variations , synthetic yields , physical properties , and biological activities .

Key Observations:

Heterocyclic Modifications: Replacement of the bromophenyl group with indazolyl (e.g., 4a) or benzimidazolyl (e.g., ) introduces hydrogen-bonding capabilities, which may influence biological target interactions .

Synthetic Efficiency :

- Yields for benzamide derivatives vary significantly (35–80%), influenced by steric hindrance and reaction conditions. For example, N-(1H-4-Indazolyl)-2-methoxybenzamide (4a) and the benzimidazolyl analog both show 35% yields, likely due to challenges in coupling bulky heterocycles .

The benzimidazolyl derivative in targets protein-protein interactions (PPIs), suggesting broader therapeutic applicability of methoxybenzamide derivatives.

Table 2: Pharmacological and Physicochemical Data

*Predicted using Molinspiration or similar tools. †Estimated based on bromine and methoxy contributions.

Biological Activity

N-(4-bromo-3-methylphenyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula for N-(4-bromo-3-methylphenyl)-2-methoxybenzamide is with a molecular weight of approximately 320.18 g/mol. The compound features a bromo substituent on the aromatic ring, which is critical for its biological activity.

Biological Activities

1. Anticancer Properties

Recent studies have indicated that derivatives of N-(4-bromo-3-methylphenyl)-2-methoxybenzamide exhibit significant anticancer properties. The mechanism involves the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division, leading to apoptosis in cancer cells. For instance, a study demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

2. Antimicrobial Effects

In addition to its anticancer properties, N-(4-bromo-3-methylphenyl)-2-methoxybenzamide has been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against certain bacterial strains, making it a candidate for developing new antimicrobial agents. The presence of the bromine atom enhances its interaction with microbial targets.

Synthesis

The synthesis of N-(4-bromo-3-methylphenyl)-2-methoxybenzamide typically involves the following steps:

- Starting Materials : 4-bromo-3-methylaniline and 2-methoxybenzoyl chloride.

- Reaction Conditions : The reaction is generally carried out in an organic solvent such as dichloromethane under basic conditions.

- Purification : The product is purified through recrystallization or chromatography to obtain a high yield of the target compound.

Table 1: Summary of Key Studies on N-(4-bromo-3-methylphenyl)-2-methoxybenzamide

The biological activity of N-(4-bromo-3-methylphenyl)-2-methoxybenzamide is primarily attributed to its ability to interact with various molecular targets:

- Tubulin Binding : Inhibits microtubule formation, crucial for mitosis.

- Enzyme Modulation : Interacts with specific enzymes involved in cellular processes, potentially altering their function and leading to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromo-3-methylphenyl)-2-methoxybenzamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling 2-methoxybenzoic acid derivatives with 4-bromo-3-methylaniline. Key steps include bromination of the benzoic acid precursor, followed by amide bond formation using coupling agents like DCC/HOBt or EDCI under anhydrous conditions. Reaction temperature (-50°C to room temperature) and solvent choice (DMF, THF) critically affect purity and yield .

- Data Highlight : Lower temperatures reduce side reactions, improving yields by ~20% compared to room-temperature protocols .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodology :

- NMR : Confirm substituent positions (e.g., bromine at C4, methyl at C3 on the phenyl ring) via H and C chemical shifts .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs for refinement .

- HPLC-MS : Quantify purity (>95% required for biological assays) and detect trace impurities .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodology :

- Kinase inhibition assays : Test against cancer-related targets (e.g., tubulin polymerization) using fluorometric or colorimetric readouts .

- Antimicrobial screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacterial strains .

- Data Highlight : Structural analogs show IC values <10 μM in tubulin inhibition assays, suggesting potential anticancer activity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Methodology :

- SAR Analysis : Compare with analogs (e.g., chloro, fluoro derivatives) using in vitro assays. Bromine’s electron-withdrawing effects enhance binding to hydrophobic enzyme pockets .

- Computational docking : Predict interactions with targets like kinases using AutoDock Vina or Schrödinger Suite .

- Data Table :

| Compound | Substituents | IC (μM) |

|---|---|---|

| N-(4-Bromo-3-methylphenyl) | Br, CH | 8.2 |

| N-(4-Chloro-3-methylphenyl) | Cl, CH | 12.5 |

| N-(4-Fluoro-3-methylphenyl) | F, CH | 15.7 |

| Source: Adapted from |

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

- Methodology :

- Cross-validation : Use high-field NMR (600+ MHz) to resolve overlapping signals and compare with DFT-calculated chemical shifts.

- Twinned crystal analysis : Apply SHELXL’s TWIN/BASF commands to refine ambiguous crystallographic data .

Q. What strategies optimize in vivo bioavailability given this compound’s poor solubility?

- Methodology :

- Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetics in rodent models .

- Data Highlight : PEGylated analogs show 3x higher plasma half-life in murine studies .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

- Solutions :

- Flow chemistry : Reduces reaction time and improves consistency for amide coupling steps .

- Microwave-assisted synthesis : Achieves >90% yield in 30 minutes vs. 12 hours under conventional heating .

Q. What computational tools predict metabolic stability and toxicity?

- Tools :

- ADMET Prediction : Use SwissADME or pkCSM to assess CYP450 interactions and hepatotoxicity .

- Metabolite ID : LC-MS/MS with Mass Frontier software identifies Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.